![molecular formula C18H18O3 B303300 7-benzyl-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one](/img/structure/B303300.png)
7-benzyl-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one
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Overview
Description
7-benzyl-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one, also known as flavokawain B, is a naturally occurring chalcone found in the roots of kava plants. It has been found to have various biological activities and has been studied extensively in recent years.
Mechanism of Action
The mechanism of action of 7-benzyl-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one B is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. Flavokawain B has been found to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. It has also been found to inhibit the Akt/mTOR pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
Flavokawain B has been found to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and suppression of tumor growth. It has also been found to inhibit the production of pro-inflammatory cytokines and to have anti-microbial properties. Flavokawain B has been found to have low toxicity in vitro and in vivo, making it a promising candidate for further study.
Advantages and Limitations for Lab Experiments
The advantages of using 7-benzyl-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one B in lab experiments include its low toxicity, its ability to induce apoptosis and inhibit angiogenesis, and its anti-inflammatory and anti-microbial properties. However, there are also limitations to using 7-benzyl-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one B, including its low solubility in water, which can make it difficult to administer in vivo. It is also important to note that while 7-benzyl-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one B has been found to have low toxicity, further studies are needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the study of 7-benzyl-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one B. One area of research is the development of more efficient synthesis methods to produce 7-benzyl-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one B in larger quantities. Another area of research is the study of 7-benzyl-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one B in combination with other anti-cancer agents to determine if it can enhance their efficacy. Additionally, further studies are needed to determine the safety and efficacy of 7-benzyl-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one B in humans, including its potential use as a therapeutic agent for the treatment of cancer and other diseases.
In conclusion, 7-benzyl-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one B is a naturally occurring chalcone found in kava roots that has been found to have various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. It has been studied extensively for its potential use in the treatment of various types of cancer and other diseases. Further research is needed to determine its safety and efficacy in humans and to explore its potential as a therapeutic agent.
Synthesis Methods
Flavokawain B can be synthesized using various methods, including extraction from kava roots, chemical synthesis, and biotransformation. The most common method of extraction involves the use of solvents such as ethanol or acetone to extract the compound from the dried roots of kava plants. Chemical synthesis involves the reaction of benzaldehyde and acetophenone with the help of a base catalyst to produce 7-benzyl-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one B. Biotransformation involves the use of microorganisms to convert other compounds into 7-benzyl-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one B.
Scientific Research Applications
Flavokawain B has been found to have various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. It has been studied extensively for its potential use in the treatment of various types of cancer, including breast, prostate, and bladder cancer. Flavokawain B has been found to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in various cancer cell lines. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Flavokawain B has also been found to have anti-microbial properties, inhibiting the growth of various bacteria and fungi.
properties
Product Name |
7-benzyl-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one |
---|---|
Molecular Formula |
C18H18O3 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
7-benzyl-5-hydroxy-2,2-dimethyl-3H-chromen-4-one |
InChI |
InChI=1S/C18H18O3/c1-18(2)11-15(20)17-14(19)9-13(10-16(17)21-18)8-12-6-4-3-5-7-12/h3-7,9-10,19H,8,11H2,1-2H3 |
InChI Key |
DNHJPJJXQOKFPE-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C2=C(O1)C=C(C=C2O)CC3=CC=CC=C3)C |
Canonical SMILES |
CC1(CC(=O)C2=C(C=C(C=C2O1)CC3=CC=CC=C3)O)C |
Origin of Product |
United States |
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